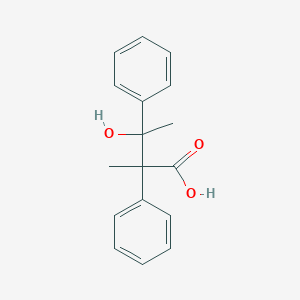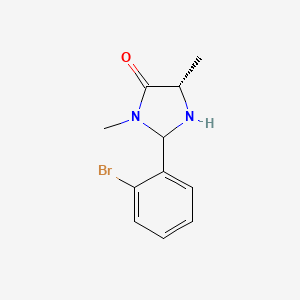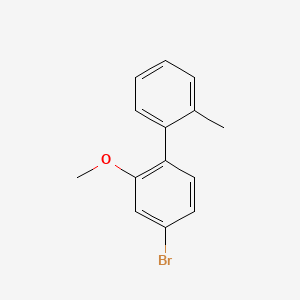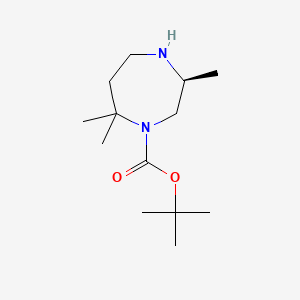![molecular formula C7H15N3S B14015623 [(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)
[(4-Methylpentan-2-ylidene)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a 2-(1,3-dimethylbutylidene) moiety. The compound’s molecular formula is C8H16N4S, and it has a molecular weight of 200.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor cell survival and inducing apoptosis. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Hydrazinecarbothioamide: A simpler analog with similar chemical properties but lacking the 2-(1,3-dimethylbutylidene) moiety.
Thiosemicarbazide: Another related compound with a similar functional group but different structural features.
Uniqueness: HYDRAZINECARBOTHIOAMIDE,2-(1,3-DIMETHYLBUTYLIDENE)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 2-(1,3-dimethylbutylidene) moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H15N3S |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
(4-methylpentan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C7H15N3S/c1-5(2)4-6(3)9-10-7(8)11/h5H,4H2,1-3H3,(H3,8,10,11) |
InChI Key |
GYKIDLIHFHUBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)







![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)


